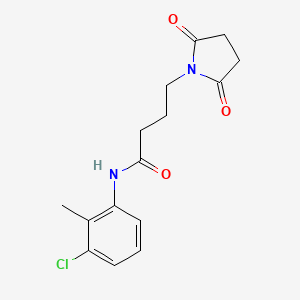
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to modulate the activity of certain ion channels and receptors, leading to its potential use as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new anticancer drugs. In drug discovery, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been used as a scaffold for developing new compounds with improved pharmacological properties.
作用機序
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide exerts its effects by modulating the activity of certain ion channels and receptors, such as the GABA-A receptor and the TRPV1 ion channel. By binding to these targets, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can either enhance or inhibit their activity, leading to various physiological effects such as pain relief, sedation, and anticonvulsant activity.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to have various biochemical and physiological effects, such as inhibiting the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various effects on the nervous system such as improving cognitive function and memory. N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has also been shown to have anticonvulsant, analgesic, and sedative effects.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has several advantages for use in lab experiments, such as its high potency and selectivity for certain targets. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, such as developing new derivatives with improved pharmacological properties, studying its effects on other ion channels and receptors, and investigating its potential as a therapeutic agent for various neurological disorders and cancers. Additionally, further research is needed to fully understand the mechanisms underlying N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide's effects and to optimize its use in lab experiments.
合成法
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can be synthesized using a multistep process that involves the reaction of 3-chloro-2-methylphenylamine with 4-(2,5-dioxo-1-pyrrolidinyl)butyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-10-11(16)4-2-5-12(10)17-13(19)6-3-9-18-14(20)7-8-15(18)21/h2,4-5H,3,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQWKMJGQYADHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)


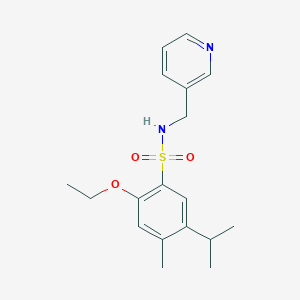
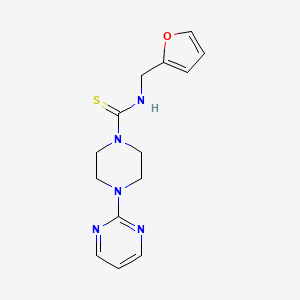
![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)

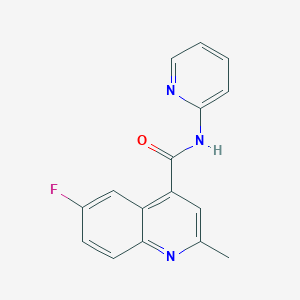
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)
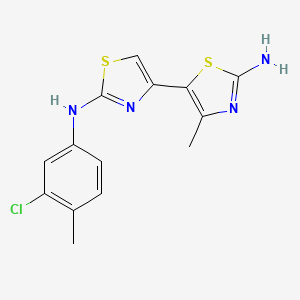
![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)